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Introduction
JNJ-42165279 is a potent, orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH)

that has been investigated for the treatment of various central nervous system disorders,

including anxiety and major depressive disorder.[1] A key attribute of a successful therapeutic

agent is its selectivity for the intended target over other proteins in the body, which minimizes

the risk of off-target effects. This technical guide provides an in-depth overview of the selectivity

profile of JNJ-42165279, with a particular focus on its activity against other hydrolases. The

information is compiled from publicly available preclinical and clinical data.

Mechanism of Action and Signaling Pathway
JNJ-42165279 is a covalent, but slowly reversible, inhibitor of FAAH.[1] It acts by

carbamylating the catalytic serine residue (Ser241) within the active site of the FAAH enzyme.

[2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous

signaling lipids called fatty acid amides (FAAs), the most studied of which is N-

arachidonoylethanolamine, or anandamide (AEA).[3]

By inhibiting FAAH, JNJ-42165279 leads to an increase in the levels of anandamide and other

FAAs, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[2][3] Anandamide
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is an endogenous cannabinoid that binds to and activates cannabinoid receptors, primarily CB1

and CB2.[4] The potentiation of anandamide signaling through the inhibition of its degradation

is the core mechanism by which JNJ-42165279 is thought to exert its therapeutic effects.[4]
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Figure 1: Signaling Pathway of JNJ-42165279

Selectivity Profile: Data Presentation
The selectivity of JNJ-42165279 has been evaluated against its primary target, FAAH, as well

as a broad range of other proteins.

Potency Against Target Hydrolase (FAAH)
JNJ-42165279 demonstrates potent inhibition of both human and rat FAAH. The half-maximal

inhibitory concentrations (IC50) are summarized in the table below.
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Target Enzyme IC50 (nM) Species

FAAH 70 Human

FAAH 313 Rat

Data sourced from Keith et al.,

2015.[3]

Broad Off-Target Selectivity Screening
JNJ-42165279 has undergone extensive selectivity screening to assess its potential for off-

target activities. The key findings from these studies are summarized below.

Target Class Number of Targets
Concentration
Tested

Result

Receptors, Enzymes,

Transporters, Ion

Channels

50 10 µM

No significant

inhibition (>50%)

observed for any

target.[2]

Cytochrome P450

Enzymes (CYPs)

6 (1A2, 2C8, 2C9,

2C19, 2D6, 3A4)
10 µM

No inhibition

observed.[2]

hERG Channel 1 10 µM
No inhibition

observed.[2]

Note: The comprehensive list of the 50 specific off-targets evaluated has not been made

publicly available in the reviewed scientific literature.

Selectivity Against Other Hydrolases
While JNJ-42165279 is described as "highly selective," specific quantitative data on its activity

against other hydrolases, particularly other serine hydrolases, is not available in the public

domain. The serine hydrolase superfamily is a large and diverse group of enzymes, and

assessing selectivity against these related enzymes is crucial. For context, the FAAH inhibitor

BIA 10-2474, which was associated with severe adverse events in a clinical trial, was later

found to inhibit several other serine hydrolases, including carboxylesterases (CES1, CES2)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.immune-system-research.com/2024/04/25/jnj-42165279-is-a-faah-inhibitor-for-depressive-disorder-research/
https://www.benchchem.com/product/b560100?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677372/
https://www.benchchem.com/product/b560100?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and α/β-hydrolase domain-containing proteins (ABHDs). In contrast, other clinically evaluated

FAAH inhibitors, such as PF-0445784S, have demonstrated high selectivity with minimal off-

target activity against other serine hydrolases. The preclinical data for JNJ-42165279 suggests

a high degree of selectivity, but direct comparative data against other hydrolases is not publicly

available.

Experimental Protocols
Detailed experimental protocols for the selectivity screening of JNJ-42165279 have not been

fully disclosed. However, based on standard practices in drug discovery and the available

literature, the following represents likely methodologies.

FAAH Inhibition Assay (Fluorometric Method)
This is a common in vitro assay to determine the potency of FAAH inhibitors.

Principle: The assay measures the activity of recombinant FAAH by monitoring the hydrolysis

of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

Cleavage of AAMCA by FAAH releases the highly fluorescent 7-amino-4-methylcoumarin

(AMC), and the rate of fluorescence increase is proportional to FAAH activity.

Materials:

Recombinant human FAAH

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)

AAMCA substrate

JNJ-42165279 (or other test compounds) dissolved in DMSO

96-well microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of JNJ-42165279 in DMSO.
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In a 96-well plate, add the assay buffer, the diluted JNJ-42165279 solutions, and the

recombinant FAAH enzyme. Include wells with DMSO only as a control for uninhibited

enzyme activity.

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g.,

37°C) to allow the inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

Immediately begin monitoring the increase in fluorescence over time using a plate reader

with excitation and emission wavelengths appropriate for AMC (e.g., ~360 nm excitation and

~465 nm emission).

Calculate the rate of reaction for each inhibitor concentration.

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-

response model to determine the IC50 value.
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Figure 2: General Workflow for a Fluorometric FAAH Inhibition Assay

Off-Target Selectivity Profiling
A common approach for broad selectivity screening is to use a panel of in vitro assays, often

provided by contract research organizations.

Principle: JNJ-42165279 would be tested at a fixed concentration (e.g., 10 µM) in a battery of

standardized binding and functional assays covering a wide range of biologically relevant

targets.

Typical Assay Types in a Panel:

Radioligand Binding Assays: To assess the ability of the compound to displace a known

radiolabeled ligand from a receptor or transporter.
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Enzyme Inhibition Assays: To measure the effect of the compound on the activity of various

enzymes.

Functional Assays: To determine if the compound acts as an agonist or antagonist at a

receptor, or if it modulates the activity of an ion channel.

General Procedure:

JNJ-42165279 is prepared at the specified test concentration.

The compound is incubated with the specific target (e.g., cell membranes expressing a

receptor, a purified enzyme).

The assay-specific endpoint is measured (e.g., radioactivity, fluorescence, luminescence).

The percentage of inhibition or stimulation is calculated relative to a control.

Activity-Based Protein Profiling (ABPP) for Hydrolase
Selectivity
ABPP is a powerful chemoproteomic technique used to assess the activity of entire enzyme

families directly in complex biological samples. It is a likely method that would have been used

to confirm the selectivity of JNJ-42165279 against other serine hydrolases.

Principle: A broad-spectrum, activity-based probe (e.g., a fluorophosphonate linked to a

reporter tag like biotin or a fluorophore) is used to covalently label the active site of serine

hydrolases in a proteome. If JNJ-42165279 is pre-incubated with the proteome, it will bind to its

target (FAAH) and prevent the probe from labeling it. By comparing the probe labeling pattern

in the presence and absence of JNJ-42165279, off-target interactions can be identified.

General Workflow:

A complex proteome (e.g., cell or tissue lysate) is prepared.

The proteome is incubated with either DMSO (control) or JNJ-42165279.

The activity-based probe is added to both samples.
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The probe-labeled proteins are visualized (e.g., by in-gel fluorescence scanning) or enriched

(e.g., using streptavidin beads if the probe is biotinylated) for identification and quantification

by mass spectrometry.

A reduction in probe labeling for a specific protein in the JNJ-42165279-treated sample

indicates an interaction.
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Figure 3: General Workflow for Activity-Based Protein Profiling (ABPP)

Conclusion
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JNJ-42165279 is a potent inhibitor of FAAH with a high degree of selectivity. Preclinical data

indicates that at a concentration of 10 µM, it does not significantly interact with a wide range of

other receptors, enzymes, transporters, and ion channels, nor does it inhibit major CYP450

enzymes or the hERG channel. This suggests a low potential for many common off-target

related side effects.

While the compound is reported to be highly selective, a detailed, quantitative profile of its

activity against other hydrolases, particularly members of the serine hydrolase superfamily, is

not publicly available. The use of advanced techniques like Activity-Based Protein Profiling is

crucial for confirming such selectivity. The available data supports the characterization of JNJ-
42165279 as a selective FAAH inhibitor, a critical feature for its development as a therapeutic

agent.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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